molecular formula C20H27N3OS B4002712 1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine

1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine

Cat. No.: B4002712
M. Wt: 357.5 g/mol
InChI Key: JWQVWVXBTRVDMQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a thiazole ring and a piperazine ring. Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives have been synthesized for various purposes, including as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is a saturated six-membered ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on similar compounds has involved the synthesis of novel derivatives with potential pharmacological applications. For example, Kumar et al. (2017) synthesized a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed antidepressant and antianxiety activity in albino mice (Kumar et al., 2017).

Anticancer Activity

Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, finding that compounds with a piperazine substituent showed significant efficacy against various cancer cell lines (Turov, 2020).

Antimicrobial Activities

Bektaş et al. (2010) researched on 1,2,4-Triazole Derivatives, including compounds with piperazine components, and found them to have good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Applications in CNS Agents

Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] which showed potential as central nervous system agents (Bauer et al., 1976).

Biofilm and MurB Inhibitors

Mekky and Sanad (2020) synthesized novel compounds, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which showed significant antibacterial efficacies and inhibitory activities against biofilm and MurB enzyme (Mekky & Sanad, 2020).

Future Directions

While specific future directions for this compound were not found, thiazole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(2-methylphenyl)-5-[[4-(oxolan-2-ylmethyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-16-5-2-3-7-19(16)20-21-13-18(25-20)15-23-10-8-22(9-11-23)14-17-6-4-12-24-17/h2-3,5,7,13,17H,4,6,8-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVWVXBTRVDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)CN3CCN(CC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine
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1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine
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1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine
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1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine
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1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine
Reactant of Route 6
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1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine

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